molecular formula C15H18N4 B5399888 N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine

N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine

Cat. No. B5399888
M. Wt: 254.33 g/mol
InChI Key: KLABGCIZCQYMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug development, medicinal chemistry, and biological research.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine is not fully understood. However, studies have suggested that it may exert its antitumor and anti-inflammatory effects by inhibiting certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine in lab experiments is its high purity level, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it challenging to prepare solutions for experiments.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its chemical properties for use in drug development. Finally, more research is needed to explore its potential applications in other fields, such as materials science and catalysis.
In conclusion, N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine is a promising chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its properties for use in various applications.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine involves the reaction of 2-methylphenylhydrazine and 1-pyrrolidinecarboxaldehyde with 3-chloropyridazine in the presence of a base. The reaction yields N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine as a white solid with a high purity level.

Scientific Research Applications

N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine has shown potential in various scientific research applications. It has been studied as a potential antitumor agent, with promising results in inhibiting the growth of cancer cells. Additionally, it has been investigated as a potential anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.

properties

IUPAC Name

N-(2-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-6-2-3-7-13(12)16-14-8-9-15(18-17-14)19-10-4-5-11-19/h2-3,6-9H,4-5,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLABGCIZCQYMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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